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Compound of Interest

Compound Name: AZD2389

Cat. No.: B15606120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated

fibroblasts and in areas of tissue remodeling, has emerged as a promising therapeutic target

for various fibrotic diseases and cancers. This guide provides a comparative overview of the

preclinical data for AstraZeneca's AZD2389 against other notable FAP inhibitors, UAMC-1110

and Talabostat. The information presented is based on available preclinical studies and aims to

offer a comparative perspective on their potency, selectivity, and efficacy in relevant disease

models.

At a Glance: Comparative Efficacy and Specificity
This section summarizes the key preclinical findings for AZD2389, UAMC-1110, and

Talabostat, offering a snapshot of their performance in various models. Direct head-to-head

comparative studies in the same preclinical model are limited in the public domain; therefore,

this comparison is based on data from separate studies.

Quantitative Data Summary

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15606120?utm_src=pdf-interest
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/product/b15606120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter AZD2389 UAMC-1110 Talabostat

In Vitro Potency

(IC50)

0.08 nM (human FAP)

[1]

~0.43 - 3.2 nM

(human FAP)

Less selective FAP

inhibitor

Selectivity

Highly selective over

PREP (>1000 nM)[2]

and other serine

proteases[1]

Highly selective

(>1000-fold) over

DPP4, DPP8, DPP9,

and PREP

Non-selective, inhibits

other proteases

Preclinical Model(s)

Diet-induced

Metabolic

Dysfunction-

Associated

Steatohepatitis

(MASH) in

cynomolgus

monkeys[3][4]

Carbon tetrachloride

(CCl4)-induced and

Mdr2 knockout mouse

models of liver fibrosis

Primarily studied in

oncology models;

limited data in liver

fibrosis

Key Efficacy Findings

- Improved liver

fibrosis and MASH

scores[3][4]-

Increased levels of

intact α2-AP and

FGF21[3][4]

- Attenuated CCl4-

induced liver fibrosis-

Reduced α-SMA–

positive

myofibroblasts and

collagen content in

Mdr2 null mice

Limited preclinical

evidence in liver

fibrosis models

Pharmacokinetics

Orally bioavailable

with clearance values

determined in rat,

mouse, dog, and

monkey[1]

Orally bioavailable
Investigated in clinical

trials for cancer

In-Depth Preclinical Performance
AZD2389: A Focus on MASH and Liver Fibrosis
AZD2389, a potent and orally active FAP inhibitor developed by AstraZeneca, is currently in

clinical development for MASH and liver fibrosis[3][4].
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Key Preclinical Study in Cynomolgus Monkeys:

A significant preclinical study evaluated AZD2389 in a diet-induced, biopsy-confirmed MASH

model in cynomolgus monkeys. Animals were administered AZD2389 or a vehicle for 29

weeks. The study revealed that AZD2389 treatment led to:

Improved Liver Histology: A statistically significant improvement in the NAFLD activity score

and a reduction in histological fibrosis were observed in the AZD2389-treated group

compared to the vehicle group[3][4][5].

Target Engagement: Complete inhibition of plasma FAP activity was demonstrated[1].

Biomarker Modulation: Treatment with AZD2389 resulted in increased levels of intact alpha-

2-antiplasmin (a2-AP) and fibroblast growth factor 21 (FGF21), proteins that are cleaved by

FAP[1][3][4].

Favorable Safety Profile: The inhibitor was well-tolerated with no significant safety signals

noted in the study[5].

UAMC-1110: Evidence in Murine Liver Fibrosis Models
UAMC-1110 is a highly potent and selective FAP inhibitor that has been instrumental in

preclinical research to understand the role of FAP in various diseases.

Efficacy in Mouse Models of Liver Fibrosis:

Preclinical studies have demonstrated the anti-fibrotic effects of UAMC-1110 in established

mouse models of liver fibrosis:

CCl4-Induced Liver Fibrosis: In this model of toxic liver injury, treatment with a specific FAP

inhibitor, based on the UAMC-1110 scaffold, attenuated the development of liver fibrosis.

The treatment was associated with reduced activation of hepatic stellate cells and decreased

infiltration of macrophages.

Mdr2 Knockout Mice: This genetic model mimics primary sclerosing cholangitis. In these

mice, FAP inhibition led to a reduction in α-SMA–positive myofibroblasts and collagen

content in the portal area of the liver.
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Talabostat: A Less Selective Inhibitor with a History in
Oncology
Talabostat is a small molecule that inhibits FAP and other dipeptidyl peptidases. While it has

been evaluated in various clinical trials for cancer, its development was halted due to a

combination of safety and efficacy concerns. Preclinical data supporting its use specifically for

liver fibrosis is limited. Its non-selective nature presents a potential for off-target effects.

Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of preclinical

findings. Below are generalized protocols for the key types of experiments cited in this guide.

In Vitro FAP Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of FAP.

General Protocol:

Recombinant human FAP enzyme is incubated with the test inhibitor at various

concentrations.

A fluorogenic FAP substrate is added to the mixture.

The enzymatic reaction, which results in the cleavage of the substrate and release of a

fluorescent signal, is monitored over time using a fluorescence plate reader.

The rate of reaction is calculated, and the concentration of the inhibitor that causes 50%

inhibition (IC50) is determined by plotting the inhibition data against the inhibitor

concentration.

Preclinical Liver Fibrosis Model: Carbon Tetrachloride
(CCl4)-Induced Fibrosis in Mice
Objective: To induce liver fibrosis in mice to evaluate the efficacy of anti-fibrotic compounds.

General Protocol:
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Male C57BL/6 mice are typically used.

A solution of CCl4 in a vehicle such as corn oil or olive oil is administered to the mice via

intraperitoneal injection, typically twice a week.

The administration of CCl4 is continued for a period of 4 to 12 weeks to induce chronic liver

injury and fibrosis.

During the study, animals are monitored for signs of toxicity.

At the end of the study, liver tissue is collected for histological analysis (e.g., Sirius Red

staining for collagen) and measurement of hydroxyproline content to quantify the extent of

fibrosis.

Preclinical MASH Model: Diet-Induced MASH in
Cynomolgus Monkeys
Objective: To induce a MASH phenotype with fibrosis in a non-human primate model that

closely mimics human disease for the evaluation of therapeutic candidates.

General Protocol:

Cynomolgus monkeys are fed a high-fat, high-fructose diet for an extended period to induce

obesity, insulin resistance, and features of MASH.

Baseline liver biopsies are often performed to confirm the presence of MASH and fibrosis

before the initiation of treatment.

Animals are then randomized to receive either the test compound (e.g., AZD2389) or a

vehicle control, typically administered orally on a daily basis.

The treatment period can extend for several months (e.g., 29 weeks for the AZD2389 study)

[3][4].

Throughout the study, blood samples are collected to monitor liver enzymes, lipid profiles,

and biomarkers of target engagement.
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At the end of the treatment period, a final liver biopsy is performed to assess changes in

histology, including the NAFLD activity score and fibrosis stage.

Visualizing the Pathways and Processes
To better understand the context of FAP inhibition and the preclinical evaluation process, the

following diagrams illustrate the general signaling pathway and a typical experimental workflow.
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Caption: Mechanism of FAP-mediated tissue fibrosis and its inhibition.
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Caption: A typical preclinical workflow for evaluating FAP inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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